Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is often used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the protection of amino acids with tert-butoxycarbonyl groups. One common method involves the use of tert-butoxycarbonyl-protected amino acid ionic liquids as starting materials. These protected amino acids are then subjected to coupling reactions with benzyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide are used to enhance amide formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to the formation of amide bonds and other chemical modifications. The specific pathways and molecular targets depend on the context of its use in research and synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate: Similar in structure and reactivity.
tert-Butyloxycarbonyl-protected amino acids: Used in similar synthetic applications
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for versatile reactivity and application in various fields of research and industry .
Properties
IUPAC Name |
benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-12-15-10-7-11-20(15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQSRSYBDLVSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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